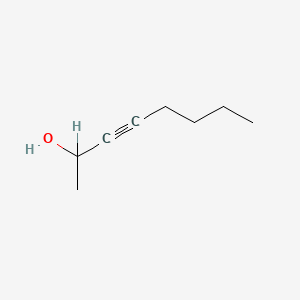

3-Octyn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41746-22-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-3-yn-2-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-5H2,1-2H3 |

InChI Key |

RRRODBVLAIUQDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C)O |

Origin of Product |

United States |

Significance of Propargylic Alcohols in Modern Organic Chemistry

Propargylic alcohols are a class of organic compounds that possess a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This dual functionality of an alkyne and an alcohol group makes them exceptionally versatile building blocks in organic synthesis. rawsource.comacs.orgresearchgate.net They are readily available synthons and have been extensively utilized for constructing a wide variety of functionalized frameworks. researchgate.net

The significance of propargylic alcohols in modern organic chemistry can be attributed to several key factors:

Versatile Reactivity : The presence of both an alkyne and a hydroxyl group allows for a diverse range of chemical transformations. acs.orgthieme-connect.com These include nucleophilic substitutions, additions, cyclizations, and rearrangements. thieme-connect.com

Access to Complex Molecules : Propargylic alcohols serve as crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. acs.org For instance, the natural antifungal agent Capillin is synthesized via the oxidation of its corresponding propargylic alcohol. acs.org

Role in Catalysis : Many reactions involving propargylic alcohols are catalyzed by transition metals, which allows for selective and efficient transformations. thieme-connect.com This has led to the development of novel synthetic methodologies.

Green Chemistry Applications : Reactions involving propargylic alcohols can often be conducted under mild conditions, which aligns with the principles of green chemistry by minimizing waste and the use of harsh reagents. rawsource.com

Structural Characteristics and Research Relevance of 3 Octyn 2 Ol

3-Octyn-2-ol, with the chemical formula C₈H₁₄O, is a specific propargylic alcohol that has garnered attention in the research community. nih.gov Its structure consists of an eight-carbon chain with a hydroxyl group on the second carbon and a triple bond between the third and fourth carbons. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | oct-3-yn-2-ol |

| CAS Number | 41746-22-9 |

| SMILES | CCCCC#CC(C)O |

| Table 1: Chemical and Physical Properties of this compound nih.govtcichemicals.comchemspider.com |

The research relevance of this compound stems from its utility in various synthetic transformations. For example, it can be oxidized to form the corresponding ketone, 3-octyn-2-one, using reagents like chromium trioxide (CrO₃) in the presence of sulfuric acid and acetone. askfilo.com This ketone is also a valuable intermediate in organic synthesis. nih.govontosight.ai

Furthermore, the stereochemistry of this compound is an important aspect of its research applications. The synthesis of specific enantiomers, such as (R)-(+)-3-octyn-2-ol, has been a subject of study, highlighting the importance of stereocontrol in modern synthesis. mdpi.commolaid.com For instance, the isomerization of (R)-3-octyn-2-ol to (R)-3-octyn-7-ol has been demonstrated using potassium 3-aminopropylamide (KAPA), showcasing a method to retain stereochemical integrity during functional group manipulation. mdpi.comsemanticscholar.org

Current Research Landscape and Future Directions for 3 Octyn 2 Ol Studies

Classical and Contemporary Approaches to this compound Synthesis

A fundamental and widely utilized method for constructing the carbon skeleton of internal alkynes like 3-octyne, a precursor to this compound, is through the alkylation of terminal alkynes. utexas.edu This process typically involves the deprotonation of a smaller terminal alkyne, such as 1-pentyne, with a strong base like sodium amide (NaNH₂) to form a potent nucleophile, the acetylide anion. doubtnut.com This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide, for instance, a bromoalkane. doubtnut.com Specifically for 3-octyne, the reaction would involve the sodium salt of an alkyne and a bromoalkane. doubtnut.com

Another powerful strategy for synthesizing carbonyl-containing compounds, which can be precursors to alcohols, is through carbonylation reactions. magtech.com.cnresearchgate.net These reactions introduce a carbonyl group into an organic molecule, often with high atom economy. magtech.com.cn Palladium-catalyzed carbonylation of alkynes, in particular, has been extensively developed for the synthesis of various carboxylic acid derivatives. researchgate.netrsc.org While not a direct route to this compound, these methods can generate key intermediates that can be subsequently converted to the desired alcohol. For instance, the carbonylation of alkynes can produce α,β-unsaturated carbonyl compounds, which can then be reduced to the corresponding alcohol. magtech.com.cn

| Reaction Type | Starting Materials | Reagents | Product | Reference |

| Alkyne Alkylation | 1-Pentyne and an alkyl halide | Sodium amide (NaNH₂) | 3-Octyne | doubtnut.com |

| Carbonylation | Alkyne and a nucleophile | Palladium catalyst, Carbon Monoxide (CO) | Carbonyl compound | magtech.com.cnresearchgate.netrsc.org |

The synthesis of this compound can also be achieved by modifying other oxygenated hydrocarbons. A common approach is the reduction of the corresponding ketone, 3-octyn-2-one. This transformation can be accomplished using various reducing agents.

Another related method involves the manipulation of other acetylenic hydrocarbons. For example, the "alkyne zipper" reaction, which facilitates the isomerization of an internal alkyne to a terminal position, has been shown to work in the presence of a hydroxyl group. mdpi.com This suggests the possibility of synthesizing this compound from other isomeric octynols. Additionally, the oxidation of related unsaturated alcohols can provide a route to the precursor ketone. For instance, (E)-oct-5-en-2-ol can be oxidized to 5-octen-2-one.

| Starting Material | Transformation | Reagents | Product | Reference |

| 3-Octyn-2-one | Reduction | Reducing agents | This compound | |

| (E)-oct-5-en-2-ol | Oxidation | Oxidizing agents | 5-Octen-2-one | |

| Isomeric Octynol | Isomerization | KAPA reagent | (R)-3-octyn-7-ol | mdpi.com |

Alkylation and Carbonylation Reactions in Alkyne Construction

Enantioselective Synthesis of Chiral this compound

The development of methods to synthesize specific enantiomers of chiral molecules is a significant focus in modern organic synthesis. For this compound, the primary strategy for achieving this is through the asymmetric reduction of its prochiral ketone precursor, 3-octyn-2-one.

The enantioselective reduction of α,β-acetylenic ketones, such as 3-octyn-2-one, provides a direct pathway to optically active propargyl alcohols like this compound. koreascience.krorgsyn.org This approach relies on the use of chiral reducing agents or catalysts to control the stereochemical outcome of the reaction.

A well-established method for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org Evans' oxazolidinone auxiliaries are a prominent example and have been used in a wide array of asymmetric transformations. researchgate.netnih.gov

Alternatively, stoichiometric chiral reagents can be employed to achieve asymmetric reduction. One such reagent is B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), derived from the naturally occurring and readily available chiral terpene, α-pinene. orgsyn.orgorgsyn.org The asymmetric reduction of 1-octyn-3-one (B3050644) using this reagent has been shown to produce (R)-(+)-1-octyn-3-ol in good chemical yield and with high stereospecificity. orgsyn.org This methodology is applicable to a range of alkynyl ketones. orgsyn.org For instance, the reduction of 1,1,1-trifluoro-3-octyn-2-one with reagents like (-)-B-chlorodiisopinocampheylborane [(-)-DIP-Chloride] or R-Alpine-Borane can yield the corresponding alcohol with very high enantiomeric excess (ee). researchgate.net

Another class of chiral reducing agents are borohydrides modified with chiral ligands. For example, potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane has been used for the asymmetric reduction of various α,β-acetylenic ketones, yielding the corresponding propargyl alcohols with varying degrees of enantiomeric excess. koreascience.kr

| Chiral Reagent/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) | 1-Octyn-3-one | (R)-(+)-1-Octyn-3-ol | >95% (corrected) | orgsyn.org |

| (-)-B-chlorodiisopinocampheylborane | 1,1,1-trifluoro-3-octyn-2-one | Corresponding alcohol | ≥97% | researchgate.net |

| R-Alpine-Borane | 1,1,1-trifluoro-3-octyn-2-one | Corresponding alcohol | ≥97% | researchgate.net |

| Potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane | 3-Hexyn-2-one | Corresponding alcohol | 67% | koreascience.kr |

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for producing enantiomerically enriched compounds. nih.govacs.org This technique has been successfully applied to the reduction of various prochiral ketones, including ynones. nih.gov Asymmetric transfer hydrogenation (ATH) is a particularly practical variant that uses readily available hydrogen donors like formic acid/triethylamine mixtures and avoids the need for high-pressure hydrogen gas. nih.gov

While direct catalytic asymmetric hydrogenation of 3-octyn-2-one to this compound is a plausible and desirable route, much of the reported research focuses on related substrates. For example, the asymmetric transfer hydrogenation of other ynones has been achieved with high efficiency and enantioselectivity using catalysts. thieme-connect.de The development of catalytic systems for the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones also highlights the potential for creating complex chiral structures. acs.org Cobalt-catalyzed asymmetric hydrogenation of enynes has also been explored, demonstrating the versatility of transition metal catalysis in these transformations. mdpi.com

Chiral Auxiliaries and Reagents in Asymmetric Reduction

Biocatalytic Pathways for Stereoselective Production

Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds, leveraging the high selectivity of enzymes. rsc.org These methods can reduce the need for protecting groups and shorten synthetic routes compared to traditional chemical methods. rsc.org For propargylic alcohols like this compound, biocatalytic approaches, including deracemization and asymmetric synthesis, are particularly valuable. mdpi.com

The stereoselective production of chiral alcohols can be achieved through the enzymatic reduction of a corresponding ketone or the resolution of a racemic alcohol. mdpi.comnih.gov Alcohol dehydrogenases (ADHs) are robust catalysts for these transformations due to their tolerance for various reaction conditions and the availability of enzymes with complementary stereoselectivity. mdpi.comrsc.org For instance, (R)-selective ADHs from sources like Lactobacillus kefir and (S)-selective ADHs from Thermoanaerobacter brokii can be used to produce either enantiomer of a target alcohol. nih.gov

Enzyme screening is a critical first step. Lipases, for example, have been extensively studied for the kinetic resolution of alcohols. rsc.orgoup.com In a study on the hydrolysis of 3-acyloxy-1-octynes, Porcine Pancreatic Lipase (B570770) (PPL) was identified as a suitable catalyst, with the choice of acyl group significantly impacting enantioselectivity. oup.com The hydrolysis of the propionate (B1217596) ester of 1-octyn-3-ol (B1346985) using PPL yielded the (R)-alcohol with 80% enantiomeric excess (ee). oup.com

Furthermore, enzyme engineering can broaden substrate scope and enhance selectivity. nih.govacs.org By modifying enzymes like unspecific peroxygenases (UPOs), researchers aim to improve performance for specific substrates. acs.org For example, recombinant AaeUPO (rAaeUPO) has been used to oxidize various racemic propargylic alcohols to their corresponding ketones, which can then be selectively reduced by an appropriate ADH to yield an enantiopure alcohol. nih.govacs.org

The effectiveness of biocatalytic methods is highly dependent on the enzyme's ability to accept the target substrate. The substrate scope of enzymes like lipases and ADHs is generally broad but can have specific limitations. rsc.orgmdpi.com

In the oxidation of racemic propargylic alcohols catalyzed by rAaeUPO, a range of derivatives were successfully converted to ketones in good to excellent yields. nih.govacs.org However, certain substrates with specific structural features may show poor conversion, highlighting a limitation of the enzyme's active site. nih.govacs.org Similarly, in lipase-mediated hydrolysis, the structure of the acyl group attached to the alcohol is crucial. For 3-acyloxy-1-octynes, the formate, acetate (B1210297), butyrate, and pentanoate esters showed less satisfactory selectivity compared to the propionate ester. oup.com

The substrate scope for choline (B1196258) oxidase mutants in biocatalytic alcohol oxidation has been shown to tolerate various functional groups, including alkynyl groups, although they were generally less preferred than alkyl chains terminating in halogens or azido (B1232118) groups. uea.ac.uk This indicates that while biocatalysis is versatile, enzyme performance can be substrate-dependent, sometimes requiring process optimization or protein engineering to overcome limitations. mdpi.com

Enzyme Screening and Engineering for Enhanced Enantioselectivity

Chiral Resolution Techniques for Racemic this compound

Chiral resolution is a common strategy to separate enantiomers from a racemic mixture. For this compound, this can be achieved through derivatization to form diastereomers that are then separated chromatographically, or through kinetic resolution where one enantiomer reacts preferentially.

A powerful method for resolving chiral alcohols involves their derivatization with a chiral agent to create a mixture of diastereomers, which can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com

One such agent is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). Racemic alcohols can be esterified with MαNP acid to form diastereomeric esters. researchgate.net These esters often exhibit sufficient separation on silica (B1680970) gel columns. mdpi.comresearchgate.net For example, the diastereomeric MαNP esters of 1-octyn-3-ol have been successfully separated by preparative HPLC. mdpi.com This approach is also applicable to other alkynyl alcohols like 3-butyn-2-ol (B105428). mdpi.com

Another approach involves derivatizing the alcohol with phthalic anhydride (B1165640) to form a half-acid phthalate. orgsyn.org This derivative can then be reacted with a chiral amine, such as (+)-α-methylbenzylamine, to form diastereomeric salts. These salts may be separated by recrystallization. For 1-octyn-3-ol, this method has been used to obtain optically pure material. orgsyn.org

Table 1: HPLC Separation of Diastereomeric Esters of Alkynyl Alcohols

| Racemic Alcohol | Chiral Derivatizing Agent | Separation Method | Outcome | Reference |

|---|---|---|---|---|

| 1-Octyn-3-ol | MαNP acid | Preparative HPLC on silica gel | Successful separation of diastereomers | mdpi.com |

| 3-Butyn-2-ol | MαNP acid | HPLC on silica gel | Good separation (α = 1.20) | mdpi.com |

This table illustrates the application of chiral derivatization followed by HPLC for the resolution of various alcohols, including those structurally related to this compound.

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzyme-catalyzed kinetic resolution is a widely used and efficient method. oup.com

Lipases are frequently employed for the enantioselective acylation or hydrolysis of esters of racemic alcohols. oup.combarc.gov.in A study on the hydrolysis of 3-acyloxy-1-octynes found that the choice of both the lipase and the acyl group was critical for achieving high enantioselectivity. oup.com Using Porcine Pancreatic Lipase (PPL) and 3-propionyloxy-1-octyne, the (R)-alcohol was obtained with 80% ee, while the remaining (S)-ester had an ee of 34%. oup.com The use of a trimethylsilyl (B98337) group at the alkyne terminus in conjunction with lipase Amano PS improved the resolution, yielding (R)-1-trimethylsilyl-1-octyn-3-ol with 91% ee. oup.com

Another prominent kinetic resolution technique is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols. nii.ac.jp While not directly applicable to this compound, the principles of kinetic resolution are general. For instance, the kinetic resolution of γ-trimethylsilyl allylic alcohols using the Sharpless procedure yielded both the epoxy alcohols and the unreacted allylic alcohols with over 99% ee. nii.ac.jp

Table 2: Lipase-Mediated Kinetic Resolution of 1-Octyn-3-ol Derivatives

| Substrate | Lipase | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 3-Propionyloxy-1-octyne | PPL | (R)-1-Octyn-3-ol | 34 | 80 | oup.com |

This table summarizes findings from the lipase-catalyzed hydrolysis of 1-octyn-3-ol esters, demonstrating the effectiveness of kinetic resolution.

Derivatization and Chromatographic Separation of Diastereomers

Protecting Group Strategies in this compound Synthesis and Transformations

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. libretexts.orgmasterorganicchemistry.com The hydroxyl group of this compound is acidic and nucleophilic, often requiring protection during reactions involving strong bases or nucleophiles, such as the alkylation of terminal alkynes. libretexts.org

Common protecting groups for alcohols include silyl (B83357) ethers and acetals. libretexts.orgmasterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. uwindsor.ca

Silyl Ethers: Silyl ethers are widely used due to their ease of formation, stability under many non-acidic conditions, and straightforward removal. A common example is the tert-butyldimethylsilyl (TBS) group. An alcohol like (S)-1-octyn-3-ol can be protected by reacting it with tert-butyldimethylsilyl chloride (TBSCl) and a base like imidazole. unl.edu The resulting TBS ether is stable to strong bases like n-butyllithium (nBuLi), which is often used to deprotonate terminal alkynes for subsequent alkylation. unl.edu The TBS group can be selectively removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). unl.edu

Acetals (e.g., THP Ethers): The tetrahydropyranyl (THP) group is another common protecting group for alcohols. It is formed by reacting the alcohol with dihydropyran (DHP) in the presence of an acid catalyst. libretexts.orguwindsor.ca THP ethers are stable to strong bases, organometallic reagents, and reducing agents. uwindsor.ca The THP group is typically removed under mild aqueous acidic conditions. libretexts.orgethz.ch This protecting group was found to be advantageous in solvent-free reactions involving protected 2-methyl-3-butyn-2-ol. ethz.ch

Table 3: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Stability | Reference |

|---|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, Imidazole | TBAF, HF | Stable to bases, organometallics, many oxidizing/reducing agents. Labile to acid and fluoride. | libretexts.orgunl.edu |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), Acid catalyst (e.g., TsOH) | Aqueous acid | Stable to bases, organometallics, nucleophiles, reductants. Labile to acid. | libretexts.orguwindsor.ca |

| Methoxymethyl Ether | MOM | MOMCl, Base (e.g., i-Pr2NEt) | Acid | Stable under similar conditions to THP, but slightly more stable to acid. | uwindsor.ca |

This table provides an overview of common protecting groups applicable to the hydroxyl function of this compound, detailing their installation, removal, and stability.

Sustainable and Atom-Economical Syntheses of this compound

The synthesis of propargylic alcohols, such as this compound, through sustainable and atom-economical methods is a key focus in modern organic chemistry, aligning with the principles of green chemistry. The most prominent and efficient strategy for constructing this compound is the direct addition of a terminal alkyne to an aldehyde, a reaction known as alkynylation. wikipedia.org This approach is inherently atom-economical as it involves the formation of a carbon-carbon bond by combining two smaller molecules into a single, more complex product with no theoretical loss of atoms. pnas.orgwalisongo.ac.id

Specifically, the synthesis of this compound is achieved via the catalytic alkynylation of acetaldehyde (B116499) with 1-pentyne. wikipedia.orgnih.gov This addition reaction directly forms the desired chiral secondary alcohol. wikipedia.org While classical methods often relied on stoichiometric amounts of organometallic reagents like lithium acetylides or Grignard reagents, contemporary sustainable approaches employ catalytic systems to enhance efficiency, reduce waste, and enable enantioselective transformations. wikipedia.orgpnas.org

A significant challenge in the alkynylation of acetaldehyde is its high propensity to undergo self-aldol condensation, which competes with the desired reaction pathway. nih.govscispace.com Advanced catalytic protocols have been developed to overcome this issue. By carefully controlling reaction kinetics, for instance, through the slow addition of acetaldehyde, the desired alkynylation can be favored over the aldol (B89426) side reaction. nih.gov

Catalytic systems often feature transition metals like zinc or ruthenium, coordinated with chiral ligands to induce asymmetry and produce enantioenriched this compound. wikipedia.orgresearchgate.net For example, zinc-based catalysts in conjunction with chiral ligands such as ProPhenol or 1,1'-bi-2-naphthol (B31242) (BINOL) have proven effective for the asymmetric addition of various alkynes to aldehydes. nih.govacs.org These catalytic methods not only offer high yields and excellent enantioselectivity but also operate under milder conditions, contributing to a more sustainable process. nih.gov

The data below summarizes representative findings for catalytic systems applicable to the synthesis of propargyl alcohols like this compound, highlighting the reactants, catalysts, and outcomes.

| Reactant 1 (Alkyne) | Reactant 2 (Aldehyde) | Catalyst/Ligand System | Key Findings & Conditions | Yield/Enantioselectivity | Citation |

|---|---|---|---|---|---|

| Terminal Alkyne | Acetaldehyde | Zinc-ProPhenol | The catalytic asymmetric alkynylation of acetaldehyde was achieved by controlling the kinetics. Slow addition of the aldehyde minimized the competing self-aldol condensation. | Good to excellent enantiocontrol was reported for the resulting propargylic alcohols. | nih.gov |

| Phenylacetylene | Aromatic Aldehydes | (S)-BINOL / Ti(OiPr)4 / ZnEt2 | A two-step procedure involving the pre-formation of the alkynylzinc reagent, followed by the catalytic addition to the aldehyde at room temperature. | High enantioselectivity and good catalytic activity were achieved for a broad range of aldehydes. | acs.org |

| Terminal Alkyne | Aldehyde | Zn(OTf)2 / N-methylephedrine | Stoichiometric amounts of the chiral ligand N-methylephedrine were used to achieve high enantiomeric excess in the alkynylzinc addition. | Enantiomeric excesses up to 99% were reported for a broad range of aldehydes. | wikipedia.org |

| Propargylic Alcohols | Carboxylic Acids | Ruthenium Complexes (e.g., [Ru(CO)2(PPh3)2(O2CR)2]) | This represents a different, but highly atom-economic, transformation where propargylic alcohols are converted to other useful compounds like β-oxo esters via addition reactions. | The reactions are noted for being highly efficient and selective. | researchgate.net |

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound, an organic compound with the molecular formula C₈H₁₄O, is largely dictated by the interplay of its two functional groups: a hydroxyl (-OH) group at the second carbon and a carbon-carbon triple bond (alkyne) between the third and fourth carbons. nih.gov This unique structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Stereochemical Aspects and Chiral Pool Applications of 3 Octyn 2 Ol

Chiral Recognition and Differentiation in 3-Octyn-2-ol Systems

The ability to distinguish between the enantiomers of this compound is fundamental to its application in stereoselective synthesis. Chiral recognition often involves the use of chiral auxiliaries or resolving agents that interact differently with the (R) and (S)-enantiomers, leading to separable diastereomeric complexes.

One notable method for chiral recognition involves derivatization with a chiral reagent. For instance, the use of chiral tags in rotational spectroscopy allows for the differentiation of enantiomers. By creating a complex with an enantiopure tag like 3-butyn-2-ol (B105428), the enantiomers of a chiral molecule are converted into diastereomers with distinct rotational spectra. illinois.edu This technique has been successfully applied to determine the absolute configuration of molecules like camphor (B46023). illinois.edu

Another powerful technique is the use of chiral resolving agents, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). Racemic this compound can be esterified with a single enantiomer of MαNP acid to form diastereomeric esters. These diastereomers exhibit different physical properties, allowing for their separation by chromatography. The distinct interactions between the chiral centers of the alcohol and the acid lead to differential retention on a stationary phase, enabling their resolution.

The table below summarizes methods used for the chiral recognition and resolution of acetylenic alcohols, which are applicable to this compound systems.

| Method | Principle | Application Example |

| Chiral Tag Rotational Spectroscopy | Formation of diastereomeric complexes with an enantiopure tag, leading to distinct rotational spectra. | Determination of the absolute configuration of camphor using 3-butyn-2-ol as a chiral tag. illinois.edu |

| Chiral Resolving Agents (e.g., MαNP acid) | Esterification with a chiral acid to form separable diastereomeric esters. | Resolution of racemic alcohols via HPLC separation of their MαNP esters. researchgate.netmdpi.com |

| Enzymatic Resolution | Lipase-catalyzed asymmetric hydrolysis or transesterification of racemic esters. | Kinetic resolution of racemic 1-octyn-3-ol (B1346985) and 1-nonyn-3-ol. barc.gov.in |

Asymmetric Induction in Reactions Utilizing this compound

Enantiomerically pure this compound can serve as a chiral starting material, where its stereocenter influences the stereochemical outcome of subsequent reactions. This process, known as asymmetric induction, is crucial for the synthesis of enantiomerically pure target molecules.

An important reaction involving this compound is the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne. When (R)-3-octyn-2-ol is treated with a strong base like potassium 3-aminopropylamide (KAPA), it can isomerize to (R)-7-octyn-2-ol. mdpi.com Significantly, the stereocenter at C-2 can remain largely intact during this process, demonstrating that the chirality of the starting material can be transferred to the product. mdpi.com The presence of the alkoxide formed under the basic conditions is suggested to suppress racemization. mdpi.com

The chiral center in this compound derivatives can direct the stereoselectivity of additions to the triple bond. For example, the asymmetric reduction of the corresponding ketone, 3-octyn-2-one, can be used to produce enantiomerically enriched this compound. Reagents such as those derived from chiral pinane (B1207555) derivatives have been employed for this purpose.

Determination of Absolute Configuration in this compound Derivatives (e.g., MαNP acid method)

Determining the absolute configuration of a chiral molecule is a critical step in stereoselective synthesis. The MαNP acid method is a powerful tool not only for chiral resolution but also for the simultaneous determination of the absolute configuration of chiral alcohols, including derivatives of this compound. researchgate.netresearchgate.net

The method relies on the formation of diastereomeric esters with (R)- and (S)-MαNP acid. The absolute configuration is then determined by analyzing the ¹H NMR spectra of these esters. researchgate.net The naphthyl group of the MαNP moiety creates a strong anisotropic effect in the NMR spectrometer's magnetic field. This effect causes protons of the alcohol moiety that are spatially close to the naphthyl ring to be shielded (shifted to a higher field), while those further away are deshielded.

By comparing the chemical shifts (δ) of the protons in the two diastereomeric esters, a Δδ value (δS - δR) can be calculated for each proton. The sign of the Δδ value for different substituents on the chiral carbon allows for the determination of the absolute configuration based on an established empirical rule. For instance, in the MαNP ester of 1-octyn-3-ol, the acetylene (B1199291) proton showed a positive Δδ value, while the pentyl group exhibited negative Δδ values, which led to the assignment of the (S)-configuration. mdpi.com

The general principle of the MαNP acid method is outlined in the table below:

| Step | Procedure | Purpose |

| 1. Esterification | React the racemic alcohol with a single enantiomer of MαNP acid. | To form a mixture of diastereomeric esters. researchgate.net |

| 2. Separation | Separate the diastereomeric esters using chromatography (e.g., HPLC). researchgate.net | To isolate each diastereomer. |

| 3. NMR Analysis | Acquire ¹H NMR spectra for both separated diastereomers. researchgate.net | To observe the chemical shifts of the alcohol's protons. |

| 4. Δδ Calculation | Calculate the difference in chemical shifts (Δδ = δS-ester - δR-ester) for the substituents at the chiral center. mdpi.com | To quantify the anisotropic effect of the naphthyl group. |

| 5. Configuration Assignment | Apply the sector rule based on the signs of the Δδ values. mdpi.comresearchgate.net | To determine the absolute configuration of the alcohol. |

This compound as a Chiral Building Block for Complex Natural Products and Bioactive Molecules

The versatility of the functional groups in this compound makes it a valuable chiral building block for the synthesis of more complex and biologically active molecules. cymitquimica.com The acetylenic unit is a key functional group that can be further elaborated into various other functionalities, making it an important intermediate for producing compounds like prostaglandins (B1171923), pheromones, and antibiotics. barc.gov.in

For example, the related compound (S)-1-octyn-3-ol is a recognized side-chain unit in the synthesis of prostaglandins. chemimpex.com The structural features of such chiral propargyl alcohols allow for selective reactions, including cross-coupling, which are essential for constructing complex organic frameworks. chemimpex.com The ability to introduce specific functional groups with defined stereochemistry is crucial for enhancing the biological activity of the target molecules. chemimpex.com

The alkyne zipper reaction, as mentioned earlier, transforms the internal alkyne of this compound into a terminal alkyne. Terminal alkynes are extremely useful in synthesis as they can participate in a wide range of carbon-carbon bond-forming reactions, such as Sonogashira coupling, further extending the carbon chain and enabling the construction of intricate molecular architectures. mdpi.com

Catalysis in the Chemistry of 3 Octyn 2 Ol

Homogeneous Transition Metal Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and activity, often under mild reaction conditions. For 3-octyn-2-ol and related alkynols, transition metals like palladium, rhodium, copper, and nickel are at the forefront of synthetic transformations.

Palladium stands out as a highly versatile catalyst in organic synthesis, with its application in hydrogenation and cross-coupling reactions being particularly prominent. recercat.cat

Semi-hydrogenation: The selective reduction of the alkyne moiety in this compound to an alkene is a critical transformation. Palladium catalysts are highly effective for this semi-hydrogenation. A classic method involves the use of Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead, to produce the cis-(Z)-isomer of 3-octen-2-ol. The poisoning of the catalyst is crucial to prevent over-reduction to the corresponding alkane, 3-octanol.

Recent research has demonstrated that extremely low concentrations (parts-per-million) of simple palladium salts, such as palladium(II) chloride (PdCl₂), can catalyze the semi-hydrogenation of alkynols with remarkable efficiency and selectivity. acs.orgcsic.es For instance, the hydrogenation of structurally similar alkynes like 4-octyne (B155765) and 1-octyn-3-ol (B1346985) using 0.0002 mol% of PdCl₂ in ethanol (B145695) yields the corresponding alkenes with over 96% selectivity. acs.orgcsic.es These reactions are often highly stereoselective, producing the cis-alkene isomer. acs.orgcsic.es

Interactive Table: Palladium-Catalyzed Semi-hydrogenation of Alkynes

| Substrate | Catalyst | Loading (mol%) | Selectivity to Alkene (%) | Isomer | Reference |

| This compound | Lindlar's Catalyst (Pd/CaCO₃) | Not specified | High | cis-(Z) | |

| 4-Octyne | PdCl₂ | 0.0002 | >96 | >95% cis | acs.orgcsic.es |

| 1-Octyn-3-ol | PdCl₂ | 0.0002 | >96 | Not specified | acs.orgcsic.es |

| 3-Octyn-1-ol | PdNPs@-β-CD-CMC | Not specified | High | (Z)-alkene | rsc.org |

Coupling Reactions: Palladium catalysts are fundamental to various cross-coupling reactions that form new carbon-carbon bonds, such as the Sonogashira, Suzuki, Stille, and Heck reactions. rsc.orgchemie-brunschwig.ch The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can be adapted for internal alkynes under certain conditions. Palladium nanoparticles supported on β-cyclodextrin and cellulose (B213188) methyl carboxylate have shown high efficiency for Sonogashira coupling reactions, achieving product yields exceeding 90%. rsc.org While direct examples with this compound are specific, the general mechanism involves a palladium(0) species undergoing oxidative addition, transmetalation, and reductive elimination. thermofishersci.in The tolerance of these reactions to various functional groups, including alcohols, makes them applicable to substrates like this compound. chemie-brunschwig.ch

Rhodium catalysts are particularly effective for hydroacylation reactions, an atom-economical process that involves the addition of an aldehyde C-H bond across an unsaturated C-C bond to form a ketone. acs.orgscholaris.ca While studies specifically detailing the hydroacylation of this compound are not prevalent, research on analogous substrates provides significant insight. For instance, the intermolecular hydroacylation of various terminal alkynes with β-amido aldehydes has been successfully achieved using cationic rhodium catalysts with bisphosphine ligands. acs.orgwhiterose.ac.uk

In these transformations, the choice of ligand is critical for controlling regioselectivity, determining whether the linear or branched ketone product is formed. acs.orgwhiterose.ac.uk A notable example is the reaction with 3-butyn-2-ol (B105428), a structurally related alkynol, which upon reaction with a β-amido aldehyde, yielded the saturated ketone product due to a subsequent rhodium-catalyzed isomerization of the initially formed enone. acs.orgwhiterose.ac.uk This indicates that this compound could be a viable substrate for similar rhodium-catalyzed transformations, potentially leading to functionalized ketone products. acs.orgwhiterose.ac.uk

Copper-Catalyzed Reactions: Copper catalysts are employed in a range of reactions involving alkynes, including coupling and addition reactions. rsc.orgresearchgate.net One notable application is the Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diyne, often using a copper(I) salt as the catalyst. rsc.org While this reaction typically requires a terminal alkyne, modifications can expand its scope. Additionally, copper(II) acetate (B1210297) has been shown to catalyze the regio- and stereoselective addition of H-P(O) bonds across alkynes. researchgate.net A specific example involving this compound is its reduction using Red-Al, a reaction that can be influenced by copper-containing reagents. scispace.com

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for many coupling reactions. escholarship.org Nickel-catalyzed reductive couplings between aldehydes and alkynes are a powerful method for synthesizing allylic alcohols. mit.eduumich.edu These reactions often utilize a reducing agent like triethylsilane (Et₃SiH) or triethylborane (B153662) (Et₃B). umich.eduumich.edu The regioselectivity of such reactions can be controlled, for example, in the hydroalkynylation of unsymmetrical internal alkynes, where the choice of ligand can invert the product ratio. frontiersin.org Although direct applications to this compound are less documented, the functional group tolerance and reactivity patterns observed with other alkynols suggest its potential as a substrate in nickel-catalyzed C-C bond-forming reactions. mit.eduumich.edu

The ligand coordinated to the transition metal center is a key determinant of the catalyst's performance, profoundly influencing both its activity and selectivity.

Interactive Table: Influence of Ligands on Catalytic Reactions

| Metal | Reaction | Ligand Type | Effect | Reference |

| Rhodium | Hydroacylation | Bisphosphines (e.g., dcpe, dppm) | Controls regioselectivity (linear vs. branched product) | acs.orgwhiterose.ac.uk |

| Palladium | Cross-Coupling | Trialkylphosphines | Accelerates oxidative addition | thermofishersci.in |

| Palladium | Cross-Coupling | Bulky phosphines | Favors reductive elimination | thermofishersci.in |

| Nickel | Hydroalkynylation | DMAP vs. 2,6-Lutidine | Inverts regioselectivity | frontiersin.org |

| Palladium | Semi-hydrogenation | HHDMA | Enhances chemoselectivity to alkene | polimi.it |

In rhodium-catalyzed hydroacylation, the bite angle of bisphosphine ligands is crucial; small bite angle ligands like dppm often yield different regioselectivity compared to larger bite angle ligands like dcpe. acs.orgwhiterose.ac.uk For palladium-catalyzed cross-coupling, strong σ-donating ligands such as trialkylphosphines increase electron density on the metal, facilitating the rate-determining oxidative addition step. thermofishersci.in Conversely, bulky ligands promote the final reductive elimination step. thermofishersci.in In nickel-catalyzed hydroalkynylation, a simple change of ligand from DMAP to 2,6-lutidine has been shown to completely reverse the regioselectivity of the addition to an unsymmetrical alkyne. frontiersin.org Furthermore, in hydrogenation reactions, surface-modifying ligands like hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (B84403) (HHDMA) on palladium nanoparticles can dramatically improve selectivity by preventing undesired side reactions. polimi.it

In many catalytic processes, the active catalyst is not the species initially added to the reaction but is instead generated in situ under the reaction conditions. Identifying this active species is crucial for understanding the reaction mechanism and optimizing the process.

A prime example is the semi-hydrogenation of alkynes using simple palladium salts. acs.orgcsic.es Studies have shown that when using PdCl₂ in an alcohol solvent under a hydrogen atmosphere, the precatalyst is reduced to form soluble, ligand-free palladium(0) atoms or sub-nanometer clusters. acs.orgcsic.es These highly reactive Pd⁰ species are identified as the true catalytic entity responsible for the hydrogenation. acs.orgcsic.es The in situ generation can be represented by the following proposed reaction: PdCl₂ + H₂ → Pd⁰ + 2HCl acs.orgcsic.es

This in situ approach, where the active catalyst is formed from a stable and easy-to-handle precatalyst, is highly practical. nih.gov Similarly, in many cross-coupling reactions, the active Pd(0) catalyst is generated in situ from a Pd(II) source like Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand which also acts as a reductant. thermofishersci.in

Ligand Design and Their Influence on Selectivity and Activity

Heterogeneous Catalysis for this compound Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are widely used in industrial processes due to their stability and ease of separation from the product mixture. drhazhan.com

For reactions of this compound, heterogeneous catalysis is most relevant for semi-hydrogenation. The Lindlar catalyst (Pd/Pb/CaCO₃) is a quintessential example of a heterogeneous catalyst designed for the selective hydrogenation of alkynes to cis-alkenes. unil.ch

Modern approaches focus on developing more advanced heterogeneous catalysts with improved performance. This includes creating atomically dispersed metal catalysts on supports. For instance, a catalyst with single palladium atoms supported on copper(I) oxide (Pd₁/Cu₂O) has demonstrated excellent activity and high selectivity (e.g., 96.5% for phenylacetylene) for alkyne semi-hydrogenation. chinesechemsoc.org The unique interface between the palladium atom and the oxide support is believed to facilitate a specific pathway for hydrogen activation that prevents over-hydrogenation. chinesechemsoc.org

Another advanced system involves supported palladium sulfide (B99878) nanoparticles (e.g., Pd₃S/C₃N₄). recercat.catnih.gov These catalysts exhibit impressive selectivity (95% to the alkene even at 80% alkyne conversion) and high activity, outperforming traditional Lindlar catalysts. recercat.catnih.gov The specific arrangement of palladium atoms on the sulfide surface creates selective ensembles that favor alkyne adsorption and hydrogenation while disfavoring alkene adsorption, thus preventing the second hydrogenation step. recercat.catnih.gov

Interactive Table: Heterogeneous Catalysts for Alkynol Semi-hydrogenation

| Catalyst | Support | Key Feature | Selectivity to Alkene (%) | Reference |

| Pd-Pb | CaCO₃ (Lindlar) | Poisoned catalyst | ~90 (for 2-methyl-3-butyn-2-ol) | nih.gov |

| Pd₁ | Cu₂O | Atomically dispersed Pd | 96.5 (for phenylacetylene) | chinesechemsoc.org |

| Pd₃S | C₃N₄ | Selective Pd ensembles | 95 (for 2-methyl-3-butyn-2-ol) | recercat.catnih.gov |

| Pd-Zn | TiO₂ | Bimetallic nanoparticles | 96.9 (for 2-methyl-3-butyn-2-ol) | researchgate.net |

Solid-Supported Catalysts and Their Performance

Palladium (Pd) is the most extensively studied metal for alkyne semi-hydrogenation due to the favorable difference in adsorption energies between alkynes and alkenes on its surface. unil.ch To enhance selectivity towards the desired alkene and prevent over-hydrogenation to the corresponding alkane, the active Pd sites are often modified. A classic example is the Lindlar catalyst (Pd-Pb/CaCO3), which has been a benchmark for this transformation. unil.chnih.gov

Modern research has focused on developing more efficient and sustainable alternatives. For instance, atomically dispersed Pd on a cuprous oxide (Cu2O) support (Pd1/Cu2O) has demonstrated exceptional performance in the semi-hydrogenation of terminal alkynes. chinesechemsoc.org This catalyst exhibits high selectivity by facilitating a heterolytic activation of H2, which in turn suppresses the further hydrogenation of the alkene product. chinesechemsoc.org In tests with various terminal alkynes, including the structurally similar 1-octyne, the Pd1/Cu2O catalyst achieved high conversion with excellent selectivity to the corresponding alkene. chinesechemsoc.org

The support material itself can play a cooperative role in the catalytic process. nih.gov Zinc oxide (ZnO) supported catalysts, for example, can form PdZn alloys during activation, which has been shown to improve alkenol selectivity in the hydrogenation of 2-methyl-3-butyn-2-ol. rsc.orgresearchgate.net The performance of several solid-supported catalysts in the semi-hydrogenation of various alkynols is detailed in the table below.

| Catalyst | Support | Reactant | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd-Pb | CaCO3 | 2-Methyl-3-butyn-2-ol | 99 | 95 |

| Pd | Al2O3 | 2-Methyl-3-butyn-2-ol | 99 | 95 |

| PdZn | CN@ZnO | 2-Methyl-3-butyn-2-ol | 99 | 96 |

| Pd1 | Cu2O | 1-Octyne | >99 | 96.2 |

| Pd3S | Graphitic Carbon Nitride | 2-Methyl-3-butyn-2-ol | 80 | 95 |

Catalyst Stability, Recycling, and Deactivation Studies

The long-term stability and reusability of catalysts are of paramount economic and environmental importance in industrial applications. ammoniaknowhow.com For solid-supported catalysts used in the chemistry of this compound, stability is closely linked to the catalyst's ability to be recycled without a significant loss in activity or selectivity.

Several modern catalytic systems have been designed with enhanced stability and recyclability. Supported PdCu nanoparticles have demonstrated notable robustness, maintaining performance even after multiple recycling tests and exposure to air. mdpi.com Similarly, an atomically dispersed Pd1/Cu2O catalyst was shown to be quite stable, with its structure and catalytic performance preserved after six consecutive reaction cycles. chinesechemsoc.org Strategies such as incorporating magnetic nanoparticles (e.g., iron oxide) into the support material have been developed to allow for simple and efficient catalyst recovery and reuse. rsc.org

Catalyst deactivation is an inevitable process that limits the lifespan of a catalyst. The primary mechanisms of deactivation for supported metal catalysts include:

Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites. ammoniaknowhow.com

Coking: The deposition of carbonaceous residues on the catalyst surface, which can block active sites and pores. This is a common issue in alkyne hydrogenation. unil.chammoniaknowhow.com

Thermal Degradation (Sintering): At high temperatures, metal nanoparticles can migrate and agglomerate into larger crystals, leading to a loss of active surface area. ammoniaknowhow.com The presence of water vapor can accelerate this process. ammoniaknowhow.com

Leaching: The dissolution of the active metal phase or modifiers into the reaction medium, which is a particular concern for the lead component in the traditional Lindlar catalyst. unil.ch

Studies on palladium sulfide phases, such as Pd3S and Pd4S, show that the sulfur modifier not only creates highly selective active sites but also imparts resistance to deactivation, leading to a more robust catalyst. recercat.cat Likewise, wall-coated Pd25Zn75/TiO2 microreactors used for the hydrogenation of 2-methyl-3-butyne-2-ol showed no deactivation during a month of continuous operation. researchgate.net

| Catalyst System | Number of Cycles | Outcome |

|---|---|---|

| Pd1/Cu2O | 6 | Catalytic performance was maintained; atomic dispersion was confirmed after recycling. chinesechemsoc.org |

| PdNPs in IL on MOF | 4 | No loss of activity or selectivity. rsc.org |

| PdCu/C nanoparticles | Multiple | Recycling tests reaffirmed the catalyst's robustness and stability. mdpi.com |

| PdNPs on magnetic support | 8 | Could be recycled eight times without significant loss in activity. researchgate.net |

Organocatalysis in this compound Synthesis and Transformations

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. google.com While direct organocatalytic synthesis of this compound is not extensively documented, organocatalysts are instrumental in the stereoselective transformations of related structures, including propargyl alcohols and their derivatives. These transformations provide access to complex, chiral molecules that are valuable in pharmaceuticals and materials science. barc.gov.inresearchgate.net

A prominent application is in cascade reactions, where multiple chemical bonds are formed in a single pot, enhancing synthetic efficiency. For example, a dual-catalysis system combining an organocatalyst and a gold catalyst has been used in a one-pot nitro-Mannich/hydroamination cascade to produce highly functionalized, chiral pyrrolidine (B122466) derivatives. researchgate.net The acetylenic moiety, similar to that in this compound, serves as a key functional group that participates in the gold-catalyzed cyclization step. researchgate.net

Bifunctional organocatalysts, which possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond-donating group (e.g., thiourea), are particularly effective. A cinchona-derived tertiary amine-thiourea catalyst, for instance, has been employed in the asymmetric formal [3+2] cycloaddition of 3-isothiocyanato oxindoles and arylidene malonates, yielding pharmaceutically relevant spirooxindole derivatives. barc.gov.in The principles of such reactions can be extended to substrates derived from acetylenic alcohols like this compound.

Biocatalysis and Enzyme Immobilization for Enhanced Performance

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For this compound, a chiral molecule, biocatalysis offers an effective route for enantioselective synthesis and resolution. The acetylenic unit in compounds like 1-octyn-3-ol is a valuable intermediate for producing a wide range of bioactive compounds, including alkaloids, pheromones, and vitamins. barc.gov.in

Lipases are among the most widely used enzymes for the kinetic resolution of racemic alcohols. Research has demonstrated the successful resolution of racemic 1-octyn-3-ol and 1-nonyn-3-ol via lipase-catalyzed transesterification in non-aqueous media. barc.gov.in Similarly, the lipase-catalyzed enantioselective hydrolysis of 1-octyn-3-yl phenyl carbonate has been reported. researchgate.net Whole-cell biocatalysts, such as Candida parapsilosis, have also been used for the deracemization of related propargylic alcohols, yielding enantiopure products. researchgate.net

| Biocatalyst | Reaction Type | Substrate | Key Finding |

|---|---|---|---|

| Porcine Pancreatic Lipase (B570770) (PPL) | Enantioselective Resolution | Racemic 1-octyn-3-ol | Successful resolution established in non-aqueous media. barc.gov.in |

| Lipase | Enantioselective Hydrolysis | 1-Octyn-3-yl phenyl carbonate | Yielded optically pure (S)-carbonate. researchgate.net |

| Candida parapsilosis ATCC 7330 (Whole Cells) | Deracemization | Racemic alkyl-2-hydroxy-4-arylbut-3-ynoates | Produced (S)-enantiomers in excellent enantiomeric excess (>99%). researchgate.net |

To overcome the limitations of using free enzymes, such as low stability and difficulty in recovery, enzyme immobilization is widely employed. doi.org Immobilization enhances enzyme stability, simplifies product separation, and allows for catalyst recycling, thereby lowering operational costs. doi.orgmdpi.com Common immobilization techniques include:

Adsorption: Enzymes are physically adsorbed onto the surface of a support material, such as polypropylene (B1209903) or silica (B1680970), through non-covalent interactions like hydrophobic or ionic interactions. mdpi.com

Covalent Attachment: Enzymes are bound to a support via stable covalent bonds. Supports like agarose (B213101) are often functionalized to create reactive groups for this purpose. mdpi.com

Entrapment: Enzymes are physically confined within the pores of a polymer matrix, such as a sol-gel. doi.org

Cross-Linking: Enzymes are cross-linked with each other using a bifunctional reagent (e.g., glutaraldehyde) to form carrier-free aggregates known as cross-linked enzyme aggregates (CLEAs). doi.org

Affinity Binding: Recombinant enzymes engineered with an affinity tag (e.g., a polyhistidine tag) can be selectively and reversibly bound to supports functionalized with metal chelates. mdpi.com

These immobilization strategies have been successfully applied to a variety of enzymes, including lipases, enhancing their utility in industrial-scale organic synthesis. mdpi.com

Applications of 3 Octyn 2 Ol As a Synthetic Intermediate

Role in the Total Synthesis of Natural Products (e.g., Macrolactones, Polyenes)

3-Octyn-2-ol and its isomers are significant precursors in the total synthesis of various natural products, particularly macrolactones and polyenes. The "alkyne zipper" reaction, a powerful tool in organic synthesis, can be employed to isomerize the internal alkyne of this compound to a terminal alkyne. mdpi.com For instance, the treatment of (R)-3-octyn-2-ol with a strong base like potassium 3-aminopropylamide (KAPA) facilitates its conversion to (R)-7-octyn-1-ol. mdpi.com This transformation is crucial as terminal alkynes are amenable to a wider range of coupling reactions, which are essential for elongating carbon chains in the synthesis of complex natural products. mdpi.com Research has shown that the hydroxyl group in alkynols like this compound can direct the isomerization reaction and suppress undesirable side reactions, such as racemization, even when the stereocenter is several carbons away from the alkyne. mdpi.com

A notable example of a similar alkynol being used in macrolactone synthesis is the total synthesis of Tricolorin A, a natural herbicide with a novel tetrasaccharide macrolactone structure. acs.org The synthesis utilized (S)-1-octyn-3-ol, a constitutional isomer of this compound, as a key starting material. acs.org This underscores the importance of chiral alkynols in building the complex carbon skeletons of such natural products.

Furthermore, the synthesis of the macrolide (+)-aspicillin has been achieved using a strategy that involves the Noyori asymmetric reduction of a ketone to a chiral alcohol, followed by an acetylene (B1199291) zipper reaction, a methodology that is applicable to intermediates derived from this compound. mdpi.com The resulting terminal alkyne can then be further elaborated to construct the macrolide ring. Polyketide natural products, such as avocadyne (B107709) and avocadene, have also been synthesized using the alkyne zipper reaction on related alkynol structures. mdpi.com

The general strategy often involves the use of the chiral alcohol moiety to control stereochemistry, while the alkyne serves as a handle for carbon-carbon bond formation through reactions like Sonogashira coupling, ultimately leading to the desired natural product. mdpi.comcsic.es

Table 1: Examples of Natural Product Synthesis Involving Alkynol Intermediates

| Natural Product | Key Alkynol Intermediate Type | Relevant Synthetic Strategy | Reference |

| (R)-Strongylodiols | (R)-3-Octyn-2-ol | Alkyne Zipper Reaction | mdpi.com |

| Tricolorin A | (S)-1-Octyn-3-ol | Total Synthesis, Macrolactonization | acs.org |

| (+)-Aspicillin | (S)-Hept-3-yne-2-ol | Noyori Reduction, Alkyne Zipper Reaction | mdpi.com |

| Volicitin | 3-Decanyl-1-ol | Alkyne Zipper Reaction | mdpi.com |

| Epoxyrollin A (proposed structure) | Alkynol from octyne | Alkyne Zipper Reaction, Cross-Coupling | mdpi.com |

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are valuable in the construction of intermediates for the pharmaceutical and agrochemical industries. The oxidized form of this compound, which is 3-octyn-2-one, is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai The alkyne functional group in these molecules provides a versatile platform for creating more complex structures. ontosight.ai

The transformation of this compound to its terminal alkyne isomer, 7-octyn-1-ol, is a key step that unlocks further synthetic possibilities. 7-Octyn-1-ol is explicitly mentioned as an intermediate in the synthesis of active pharmaceutical ingredients. nordmann.global Its terminal alkyne group allows for a variety of chemical modifications, making it a valuable component in the preparation of complex drug molecules. nordmann.global

Related alkynols, such as (S)-1-octyn-3-ol, are also recognized for their role in pharmaceutical development, particularly as intermediates in the synthesis of prostaglandins (B1171923) and other bioactive molecules. chemimpex.com This highlights the general utility of chiral C8 alkynols in medicinal chemistry. The acetylenic unit in compounds like 1-octyn-3-ol (B1346985) is a precursor for a wide range of biologically active compounds including alkaloids, prostaglandins, and antibiotics. barc.gov.in

Precursor for Advanced Materials and Polymers (e.g., via click polymerization)

The alkyne functionality of this compound and its isomers makes them attractive monomers for the synthesis of advanced materials and polymers, particularly through "click" chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient and reliable method for constructing polymers with precisely defined structures. researchgate.nettu-dresden.de

A study on the synthesis of new degradable AB-type polyesters with 1,2,3-triazole rings in the backbone utilized 1-octyn-3-ol, a constitutional isomer of this compound, as a starting material. researchgate.net This research demonstrates the successful application of click step-growth polymerization to create polyesters with potential biomedical applications due to their degradability. researchgate.net The general strategy involves the conversion of the alkynol into a monomer bearing both an alkyne and a reactive group for polymerization (e.g., an azide (B81097) precursor). The subsequent polymerization via click reaction leads to the formation of the polyester. researchgate.net

The use of alkynes in polymer science is not limited to polyesters. They are incorporated into various polymer backbones to create materials with tailored properties. acs.org For instance, polymers with pendant alkyne groups can be synthesized and subsequently modified using click chemistry to attach a wide range of functional molecules, leading to materials with applications in drug delivery and bio-conjugation. tu-dresden.deresearchgate.net The alkyne moiety is compatible with living polymerization techniques, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. tu-dresden.de

While the direct polymerization of this compound itself is not extensively documented, its structure is representative of the class of alkynol monomers that are proving to be highly valuable in the field of materials science for creating functional and degradable polymers through click chemistry.

Table 2: Application of Alkynol Monomers in Polymer Synthesis via Click Chemistry

| Polymer Type | Alkynol Monomer Type | Polymerization Method | Key Feature of Resulting Polymer | Reference |

| AB-type Polyesters | 1-Octyn-3-ol | Click Step-Growth Polymerization | Degradable, 1,2,3-triazole rings in backbone | researchgate.net |

| Functional Copolymers | 2-(pent-4-ynyl)-2-oxazoline | Living Cationic Polymerization & Click Reaction | Water-soluble, biocompatible, functionalizable | tu-dresden.de |

| Neoglycopolymers | Trimethylsilyl (B98337) protected alkyne methacrylate | Atom Transfer Radical Polymerization (ATRP) & Click Reaction | Hydrophilic/hydrophobic balance | sciencenet.cn |

Synthesis of Chiral Probes and Ligands for Chemical Biology

The chiral nature of this compound makes it an interesting starting material for the synthesis of chiral probes and ligands, which are essential tools in chemical biology for studying and manipulating biological systems. Chiral ligands are particularly important in asymmetric catalysis, a field that has significant implications for the synthesis of enantiomerically pure drugs. researchgate.net

A relevant example is the use of 1-octyn-3-ol, a closely related chiral alkynol, as a substrate in the asymmetric Nicholas reaction to prepare chiral propargyl ethers. chalmers.se These ethers can then be used in the synthesis of more complex chiral ligands. The study highlighted the use of axially chiral phosphoramidites as ligands to control the stereochemical outcome of the reaction. chalmers.se

The synthesis of chiral bisoxazoline ligands, a prominent class of ligands for asymmetric catalysis, often starts from chiral amino alcohols. orgsyn.org While not a direct application of this compound, the synthetic strategies employed could be adapted for alkynols with amino functionalities. The development of modular approaches to chiral ligand synthesis allows for the variation of both the chiral backbone and the coordinating groups, and a chiral alkynol like this compound could serve as a versatile scaffold in such a modular design. tugraz.at

Chiral probes are molecules designed to interact with biological targets in a stereospecific manner. The synthesis of such probes often requires chiral building blocks to ensure the correct spatial arrangement of functional groups for target recognition. The combination of a chiral center and a reactive alkyne handle in this compound makes it a suitable candidate for the development of new chiral probes. The alkyne can be used to attach reporter groups (e.g., fluorophores) or reactive groups for covalent labeling of biomolecules via click chemistry.

Development of Structure-Reactivity Relationships in Novel Derivatives

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to the design of new chemical entities with desired properties. This compound provides a platform for developing and studying such relationships in its novel derivatives.

One area of investigation is the electrophilic cyclization of aryl-substituted derivatives of this compound. For instance, the reaction of 1-phenyl-3-octyn-2-ol with electrophiles like iodine monochloride (ICl) leads to the formation of substituted naphthalenes. nih.gov A study on this reaction revealed that the yield of the cyclization product is dependent on the nature of the electrophile and the substituent on the alkyne terminus. nih.gov For example, using ICl resulted in a significantly higher yield of 1-n-butyl-2-iodonaphthalene compared to using molecular iodine (I₂). nih.gov Such studies provide valuable insights into the reactivity of the alkyne bond in these systems and the factors that govern the regioselectivity of the cyclization.

The stereochemistry of this compound also plays a crucial role in the reactivity and properties of its derivatives. The separation of diastereomeric esters of the related 1-octyn-3-ol by HPLC has been studied to prepare enantiopure compounds and determine their absolute configurations. mdpi.com The efficiency of this separation is influenced by the structural features of the molecule, highlighting how subtle changes in structure can affect physical properties and interactions, which is a key aspect of structure-reactivity relationships. mdpi.com

Furthermore, the derivatization of the hydroxyl and alkyne groups of this compound can lead to a diverse library of compounds. For example, the reaction of similar internal alkynols with diazomethane (B1218177) and an organoaluminum reagent has been shown to produce mixtures of regioisomeric biscyclopropanes, with the substitution pattern on the alkynol influencing the reactivity. researchgate.net Systematic studies on a series of such derivatives allow for the development of predictive models for their chemical behavior and potential biological activity.

Advanced Analytical and Spectroscopic Techniques for Research on 3 Octyn 2 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and analysis of organic compounds like 3-octyn-2-ol. It provides detailed information about the carbon-hydrogen framework of the molecule.

Elucidation of Complex Reaction Products and Intermediates

NMR spectroscopy is instrumental in identifying the products and intermediates of reactions involving this compound. For instance, in the "alkyne zipper" reaction, where (R)-3-octyn-2-ol is treated with potassium 3-aminopropylamide (KAPA), NMR is used to confirm the structure of the resulting product, (R)-7-octyn-2-ol. mdpi.com This isomerization reaction, where the alkyne functional group moves to the terminus of the carbon chain, can be monitored, and the final structure can be unequivocally identified by analyzing the characteristic shifts in the NMR spectrum. mdpi.com

Furthermore, in reactions such as the formation of triazoles from alkynes and azides, ¹H NMR spectroscopy is employed to monitor the reaction progress by observing the consumption of the starting materials, like phenyl acetylene (B1199291), and the formation of the triazole product. google.com This technique allows for the real-time tracking of reaction kinetics and the identification of any transient intermediates.

Stereochemical Assignment and Enantiomeric Excess Determination via Chiral NMR

Determining the stereochemistry and enantiomeric purity of chiral molecules like this compound is crucial. Chiral NMR techniques, often involving the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are employed for this purpose. nih.gov

One common method involves the esterification of the chiral alcohol with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. researchgate.netmdpi.com These diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for their differentiation and quantification. researchgate.net The relative integration of these signals provides a direct measure of the enantiomeric excess (ee). This method has been successfully applied to determine the absolute configurations and enantiomeric purity of various chiral alcohols. researchgate.netmdpi.com

Similarly, phosphorus-31 (³¹P) NMR is a valuable tool for determining the enantiomeric excess of chiral alcohols. nih.gov The alcohol is derivatized with a phosphorus-containing CDA, leading to diastereomers with different ³¹P NMR chemical shifts. nih.gov This technique offers advantages such as large chemical shift dispersion and simplified spectra, facilitating accurate ee determination. nih.gov

The enantiomeric excess of related compounds, such as 1-octen-3-ol, has been determined after enzymatic kinetic resolution using ¹H and ¹³C NMR analysis to confirm the structures of the resulting (S)- and (R)-enantiomers. frontiersin.org

| Technique | Application | Key Findings |

| Chiral NMR with MαNP acid | Determination of enantiomeric excess of chiral alcohols. | Diastereomeric esters exhibit separate signals in ¹H NMR, allowing for quantification of ee. researchgate.netmdpi.com |

| ³¹P NMR with Chiral Derivatizing Agents | Enantiomeric excess determination of chiral alcohols. | Provides large chemical shift differences between diastereomers for accurate ee measurement. nih.gov |

| ¹H and ¹³C NMR | Structural confirmation of resolved enantiomers. | Used to identify and confirm the structures of (S)- and (R)-1-octen-3-ol after kinetic resolution. frontiersin.org |

In Situ NMR for Reaction Monitoring and Kinetic Studies

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient species. scispace.commagritek.com By placing the reaction mixture directly within the NMR spectrometer, spectra can be acquired at regular intervals throughout the course of the reaction. magritek.com

This technique has been utilized to monitor various reactions, such as the formation of acetaldehyde (B116499) dimethyl acetal, where the consumption of reactants and the formation of products are tracked over time. magritek.com The data obtained from in situ NMR can be used to determine reaction endpoints, identify intermediates, and calculate reaction rates. magritek.com For reactions involving this compound, in situ NMR could be employed to study its isomerization, oxidation, or participation in cycloaddition reactions, providing a deeper understanding of the reaction dynamics. mdpi.comscispace.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. amazonaws.com For this compound (C₈H₁₄O), the theoretical monoisotopic mass is 126.1045 g/mol . nih.gov HRMS can confirm this elemental composition with a high degree of certainty, distinguishing it from other compounds with the same nominal mass. chemspider.com This is particularly important when identifying unknown reaction products or verifying the structure of newly synthesized compounds. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of complex mixtures and the assessment of compound purity.

In the context of this compound, GC-MS can be used to separate it from other components in a reaction mixture, such as starting materials, byproducts, or solvents. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. The mass spectrum of this compound would show a characteristic fragmentation pattern, with a prominent peak at m/z 43. nih.gov This information, combined with the retention time from the gas chromatogram, allows for the confident identification and quantification of this compound in a sample. japer.in

GC-MS is also crucial for assessing the purity of this compound samples. The presence of impurities would be indicated by additional peaks in the chromatogram, and their corresponding mass spectra can help in their identification. For instance, the oxidation product of this compound, 3-octyn-2-one, can be identified by its unique mass spectrum. nist.govnih.gov

| Analytical Method | Compound | Key Spectral Data | Application |

| GC-MS | This compound | m/z Top Peak: 43 nih.gov | Identification in mixtures, purity analysis. |

| GC-MS | 3-Octyn-1-ol | NIST MS number: 231880 nist.gov | Differentiation from isomers. |

| GC-MS | 3-Octyn-2-one | m/z Top Peak: 109 nih.gov | Identification of oxidation product. |

| HRMS | This compound | Monoisotopic Mass: 126.104465066 Da nih.gov | Elemental composition determination. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of this compound. These techniques provide detailed information about the molecule's functional groups and can be employed to monitor the progress of reactions involving this compound. schoolwires.netiranchembook.ir

In the context of this compound, the characteristic vibrational frequencies of its key functional groups—the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), and the carbon-oxygen (C-O) bond—are of primary interest. The FTIR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The carbon-carbon triple bond (C≡C) stretching vibration typically appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region. The C-O stretching vibration for a secondary alcohol like this compound would be observed in the 1000-1300 cm⁻¹ range.

Raman spectroscopy offers complementary information. While the -OH stretch is often weak in Raman spectra, the C≡C triple bond, being a non-polar bond, generally produces a strong and sharp Raman signal in the 2100-2260 cm⁻¹ region. This makes Raman spectroscopy particularly useful for analyzing the alkyne functionality of this compound.

These spectroscopic techniques are invaluable for monitoring chemical transformations of this compound. For instance, during an oxidation reaction converting the secondary alcohol to a ketone, the disappearance of the -OH stretching band and the C-O stretching band, coupled with the appearance of a strong carbonyl (C=O) stretching band around 1690-1725 cm⁻¹, would indicate the progress of the reaction. Similarly, in a hydrogenation reaction aimed at reducing the alkyne, the diminishing intensity of the C≡C stretching band can be monitored to follow the conversion to an alkene or alkane.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl | O-H | Stretch | 3200-3600 (broad) | FTIR |

| Alkyne | C≡C | Stretch | 2100-2260 (weak in IR, strong in Raman) | FTIR, Raman |

| Alcohol | C-O | Stretch | 1000-1300 | FTIR |

This interactive table provides a summary of the expected vibrational frequencies for the key functional groups in this compound.

Advanced Chromatographic Techniques for Separation and Purity

Chromatography is an essential technique for the separation, purification, and purity assessment of this compound. waters.com Given the potential for isomeric impurities and the need for enantiomerically pure forms in certain applications, advanced chromatographic methods are often required.

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. The separation of these enantiomers is crucial in fields such as pharmaceuticals and fragrance chemistry, where different enantiomers can exhibit distinct biological activities or sensory properties. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation. phenomenex.comscas.co.jpmdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. phenomenex.comgoogle.com The choice of CSP is critical and often depends on the specific class of compound being analyzed. For alcohols like this compound, polysaccharide-based CSPs are commonly employed. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through interactions such as hydrogen bonding and dipole-dipole interactions. scas.co.jp

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best resolution between the enantiomeric peaks. scas.co.jp By carefully selecting the chiral column and mobile phase, baseline separation of the (R)- and (S)-enantiomers of this compound can be achieved, allowing for their accurate quantification and isolation. researchgate.net

The development of a chiral HPLC method often involves screening various chiral columns and mobile phase conditions to find the optimal system for the desired separation.

| Parameter | Description | Typical Conditions for Alcohols |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Solvent mixture | n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) | UV detection is common if the molecule has a chromophore. |